molecular formula C15H14ClNO4S B12193803 4-(Acetylamino)phenyl 4-chloro-3-methylbenzenesulfonate

4-(Acetylamino)phenyl 4-chloro-3-methylbenzenesulfonate

Cat. No.: B12193803
M. Wt: 339.8 g/mol
InChI Key: JYIIIARWPNVNQX-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 4-chloro-3-methylbenzenesulfonate is a chemical compound that features both acetylamino and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 4-chloro-3-methylbenzenesulfonate typically involves the reaction of 4-(acetylamino)phenol with 4-chloro-3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 4-chloro-3-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonates.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

4-(Acetylamino)phenyl 4-chloro-3-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 4-chloro-3-methylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can influence the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Acetylamino)phenyl 4-chloro-3-methylbenzenesulfonate is unique due to the presence of both acetylamino and sulfonate groups, which provide a combination of hydrogen bonding and ionic interaction capabilities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C15H14ClNO4S

Molecular Weight

339.8 g/mol

IUPAC Name

(4-acetamidophenyl) 4-chloro-3-methylbenzenesulfonate

InChI

InChI=1S/C15H14ClNO4S/c1-10-9-14(7-8-15(10)16)22(19,20)21-13-5-3-12(4-6-13)17-11(2)18/h3-9H,1-2H3,(H,17,18)

InChI Key

JYIIIARWPNVNQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Cl

Origin of Product

United States

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